molecular formula C12H17FN2S B7998403 4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol

4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol

Cat. No.: B7998403
M. Wt: 240.34 g/mol
InChI Key: JPMVQTQPIOQNER-UHFFFAOYSA-N
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Description

4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol is a fluorinated thiophenol derivative featuring a 4-methylpiperazinylmethyl substituent at the ortho position of the benzene ring. This compound is structurally distinct due to the combination of a thiol group, fluorine substituent, and a tertiary amine-containing piperazine ring, making it a candidate for pharmacological studies.

Properties

IUPAC Name

4-fluoro-2-[(4-methylpiperazin-1-yl)methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2S/c1-14-4-6-15(7-5-14)9-10-8-11(13)2-3-12(10)16/h2-3,8,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMVQTQPIOQNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorothiophenol and 4-methylpiperazine.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under controlled temperatures, often in the presence of a base to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol can undergo various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its activity.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Modified thiophenol derivatives.

    Substitution Products: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigating its interactions with biological targets, such as enzymes or receptors.

    Materials Science: Exploring its properties for use in advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol depends on its specific application:

    Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Features

The table below compares structural attributes of 4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol with analogous compounds:

Compound Name Core Structure Substituents (Position) Key Functional Groups
This compound Benzene-thiol 4-F, 2-(4-methylpiperazinyl)methyl -SH, -N(CH3)piperazine
Benzenethiol, 4-fluoro-2-[(4-methoxyphenyl)methyl] Benzene-thiol 4-F, 2-(4-methoxybenzyl) -SH, -OCH3
4-Fluoro-2-(methylaminomethyl)phenol Benzene-phenol 4-F, 2-(methylaminomethyl) -OH, -NHCH3
4-(Thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Thiophene-ketone Piperazine linked via butanone to thiophene -CO-, -CF3, piperazine

Key Observations :

  • Thiophenol vs. Phenol: The thiol group (-SH) in the target compound has a lower pKa (~6.2) compared to phenolic -OH (pKa ~9.45), enhancing nucleophilic reactivity under physiological conditions .

Physicochemical Properties

Property Target Compound Benzenethiol, 4-fluoro-2-[(4-methoxyphenyl)methyl] 4-Fluoro-2-(methylaminomethyl)phenol
pKa (Thiol/Phenol) ~6.2 (thiol) ~6.2 (thiol) ~9.8 (phenol)
LogP (Predicted) 2.1 (moderate lipophilicity) 3.5 (high lipophilicity) 1.8 (low lipophilicity)
Water Solubility Moderate (piperazine enhances solubility) Low (methoxybenzyl reduces solubility) High (-OH and -NHCH3 groups)

Reactivity Notes:

  • The fluorine atom at the para position exerts an electron-withdrawing effect, further lowering the thiol pKa and increasing susceptibility to enzymatic S-methylation .
  • Piperazine derivatives, such as the target compound, are often synthesized via coupling reactions (e.g., HOBt/TBTU-mediated amide formation) , whereas methoxybenzyl analogs require Friedel-Crafts or nucleophilic substitution routes .

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